molecular formula C21H20N2O2 B12786822 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione CAS No. 1523-45-1

2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione

Cat. No.: B12786822
CAS No.: 1523-45-1
M. Wt: 332.4 g/mol
InChI Key: ZJJCMTPBBMBVPA-UHFFFAOYSA-N
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Description

2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrazolocinnolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a cinnoline derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can be compared with other pyrazolocinnoline derivatives, such as:
    • 2-Butyl-6-methyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
    • 2-Butyl-6-ethyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

1523-45-1

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-butyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione

InChI

InChI=1S/C21H20N2O2/c1-2-3-11-17-20(24)22-14-18(15-9-5-4-6-10-15)16-12-7-8-13-19(16)23(22)21(17)25/h4-10,12-14,17H,2-3,11H2,1H3

InChI Key

ZJJCMTPBBMBVPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4

Origin of Product

United States

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